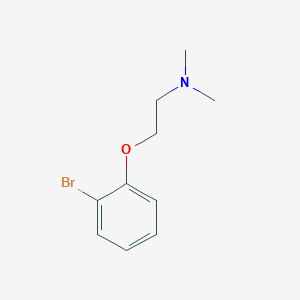

2-(2-Bromophenoxy)-N,N-dimethylethanamine

Description

Properties

IUPAC Name |

2-(2-bromophenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWAXRLVNYTZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358341 | |

| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-37-2 | |

| Record name | 2-(2-Bromophenoxy)-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenoxy)-N,N-dimethylethanamine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. As a halogenated aromatic ether with a tertiary amine functional group, this compound holds potential as a key intermediate in synthetic organic chemistry and drug development. A thorough understanding of its properties is paramount for its effective handling, characterization, and application. This document details the compound's chemical identity, presents its core physicochemical parameters, discusses its spectroscopic profile, and outlines standardized experimental protocols for property determination. In instances where direct experimental data for the ortho-isomer is not publicly available, data from its closely related para-isomer (CAS 2474-07-9) is utilized as a scientifically grounded estimate, with all such instances clearly noted to maintain transparency and scientific integrity.

Introduction and Chemical Identity

This compound belongs to the class of phenoxyethylamine derivatives. The structure incorporates a brominated benzene ring linked via an ether bond to an N,N-dimethylethanamine sidechain. This unique combination of a halogenated aromatic moiety and a basic aliphatic amine suggests its utility as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Physicochemical properties such as solubility, pKa, and thermal stability are critical determinants of a compound's behavior in reaction media, its purification strategy, and its potential biological interactions. This guide serves as a foundational resource for researchers and developers working with this compound.

Chemical Structure

The molecular structure consists of a 2-bromophenyl group attached to a dimethylethanamine group through an ether linkage.

Caption: Chemical structure of this compound.

Compound Identification

Precise identification is crucial for regulatory compliance and scientific accuracy. The following table summarizes the key identifiers for this compound and its common isomers.

| Identifier | This compound (ortho) | 2-(3-Bromophenoxy)-N,N-dimethylethanamine (meta) | 2-(4-Bromophenoxy)-N,N-dimethylethanamine (para) |

| CAS Number | Not explicitly found | 221915-84-0[1] | 2474-07-9[2][3][4] |

| Molecular Formula | C₁₀H₁₄BrNO | C₁₀H₁₄BrNO[1] | C₁₀H₁₄BrNO[2][3] |

| Molecular Weight | 244.13 g/mol | 244.14 g/mol [1] | 244.13 g/mol [2][3] |

| SMILES | CN(C)CCOC1=CC=CC=C1Br | CN(C)CCOC1=CC(Br)=CC=C1 | CN(C)CCOC1=CC=C(Br)C=C1[2][5] |

| InChI Key | Not explicitly found | ITRIRBFNZOUJEP-UHFFFAOYSA-N | MOVOYJFCKMYLHQ-UHFFFAOYSA-N[2] |

Core Physicochemical Properties

The functional behavior of a chemical compound is dictated by its intrinsic physicochemical properties. The data presented below are a combination of predicted values and experimental data derived from the closely related para-isomer, which serves as a reliable proxy.

| Property | Value (Estimated/Reported) | Significance & Context |

| Physical State | Colorless to Yellow Oil/Liquid | The liquid state at room temperature is typical for monosubstituted phenoxy ethers of this molecular weight.[6][7] |

| Boiling Point | ~150-152 °C @ 15 Torr (Data for para-isomer) | Indicates relatively low volatility under standard conditions, suitable for reactions at elevated temperatures. Vacuum distillation is the required purification method. |

| Density | ~1.31 g/cm³ (Predicted for para-isomer) | Being denser than water, it will form the lower layer in an immiscible aqueous mixture, which is a key consideration for extraction protocols. |

| Solubility | Soluble in Chloroform, Dichloromethane | High solubility in non-polar organic solvents is expected. Solubility in protic solvents will be influenced by the basicity of the amine and the pH of the medium. |

| pKa (Conjugate Acid) | ~8.59 (Predicted for para-isomer) | This value reflects the basicity of the tertiary amine. It indicates the compound will be protonated and water-soluble at acidic pH (<7), a crucial factor for purification and formulation. |

Spectroscopic Profile for Structural Elucidation

Structural confirmation relies on a suite of spectroscopic techniques. The following sections detail the expected spectral characteristics of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is instrumental for identification.

-

Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion at m/z 243 and m/z 245 . This characteristic 1:1 intensity ratio is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragment: The most prominent peak in the spectrum (base peak) is anticipated at m/z 58 . This corresponds to the stable [CH₂=N(CH₃)₂]⁺ fragment, formed by the characteristic alpha-cleavage of the bond between the two ethylenic carbons, a common fragmentation pathway for tertiary amines.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons (4H): A complex multiplet pattern between δ 6.8-7.6 ppm. The ortho-substitution pattern will lead to a more complex splitting compared to the more symmetrical para-isomer.

-

Ether Methylene Protons (-OCH₂-, 2H): A triplet expected around δ 4.1-4.3 ppm.

-

Amine Methylene Protons (-CH₂N-, 2H): A triplet expected around δ 2.7-2.9 ppm.

-

Dimethyl Protons (-N(CH₃)₂, 6H): A sharp singlet around δ 2.3-2.5 ppm.

-

-

¹³C NMR: The carbon spectrum provides information on the carbon skeleton.

-

Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm region. The signal for the carbon directly bonded to bromine (C-Br) will be in the lower end of this range (δ ~112 ppm), while the carbon bonded to the ether oxygen (C-O) will be significantly downfield (δ ~157 ppm).

-

Aliphatic Carbons (4C): Signals for -OCH₂-, -CH₂N-, and -N(CH₃)₂ carbons are expected around δ 66-68 ppm, δ 57-59 ppm, and δ 45-47 ppm, respectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

C-O-C Stretch (Aromatic Ether): A strong, characteristic band around 1230-1270 cm⁻¹ .

-

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch (Tertiary Amine): A moderate band in the 1050-1250 cm⁻¹ region, often overlapping with other signals.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (~2850-2950 cm⁻¹ ).

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹ .

Experimental Protocol: Determination of Melting Point

This protocol describes a self-validating method for determining the melting point of a substance like this compound, assuming a solid derivative (e.g., a hydrochloride salt) is prepared. For the free-base oil, this protocol would be adapted for boiling point determination.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically <1°C). The sharpness of the melting range is a reliable indicator of purity. This procedure utilizes a digital melting point apparatus for precise temperature control and observation.

Methodology

-

Sample Preparation:

-

Ensure the sample is completely dry and crystalline. If necessary, recrystallize from a suitable solvent and dry under vacuum.

-

Finely crush a small amount of the sample into a powder on a watch glass using a spatula.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Compact the sample by tapping the sealed end of the capillary on a hard surface or by dropping it down a long glass tube. A densely packed sample ensures uniform heat transfer.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set a "ramp rate" (the rate of temperature increase). A standard protocol involves a fast ramp to approach the expected melting point, followed by a slow ramp (1-2°C per minute) for the final determination.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

-

Determination:

-

Start the heating program.

-

Observe the sample through the magnified viewing window.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts, and the sample is completely liquid.

-

The melting range is reported as T₁ - T₂.

-

-

System Validation:

-

To ensure the accuracy of the apparatus, the melting point of a certified reference standard (e.g., benzophenone, m.p. 48.1°C) should be determined periodically. The measured value must fall within the certified range of the standard.

-

Workflow Diagram

Caption: Workflow for Melting Point Determination.

Safety and Handling

While a specific safety data sheet for this compound was not retrieved, data for the isomeric 2-(4-Bromophenoxy)-N,N-dimethylethylamine indicates significant hazards.[5] It is prudent to handle the ortho-isomer with the same precautions.

-

Hazards: Assumed to cause severe skin burns and eye damage. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Applications

The primary application of this compound is as an intermediate in organic synthesis. The presence of the bromo-substituent allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the tertiary amine can act as a directing group, a base, or a precursor to quaternary ammonium salts. Its structural similarity to pharmacologically active molecules suggests its potential use in the development of novel therapeutic agents. For instance, the related para-isomer is an intermediate in the synthesis of Tamoxifen.[9]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7565, 4-Bromodiphenyl Ether. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (1980). Ambient Water Quality Criteria for Haloethers. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

- Kurtay, G. (n.d.). 8.1 NAMES AND PHYSICAL PROPERTIES OF ETHERS.

-

American Chemical Society. (2015). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. Inorganic Chemistry. Retrieved from [Link]

-

Casale, J. F. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA Office of Forensic Sciences. Retrieved from [Link]

Sources

- 1. 221915-84-0 Cas No. | 2-(3-Bromophenoxy)-N,N-dimethylethanamine | Matrix Scientific [matrixscientific.com]

- 2. 2-(4-Bromophenoxy)-N,N-dimethylethylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-(4-Bromophenoxy)-N,N-dimethylethylamine | 2474-07-9 [chemicalbook.com]

- 4. 2474-07-9|2-(4-Bromophenoxy)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]

- 5. 2-(4-Bromophenoxy)-N,N-dimethylethylamine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 4-BROMOPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. dea.gov [dea.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Spectroscopic Profile of 2-(2-Bromophenoxy)-N,N-dimethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the tertiary amine 2-(2-Bromophenoxy)-N,N-dimethylethanamine. Due to the limited availability of experimental data in peer-reviewed literature, this guide leverages high-fidelity predicted spectroscopic data to offer insights into its structural verification and analysis. The document is structured to provide not only the spectral data but also the underlying scientific principles for their interpretation, making it a valuable resource for researchers in medicinal chemistry, organic synthesis, and analytical sciences. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a plausible synthetic route for its preparation.

Introduction and Chemical Identity

This compound is an organic molecule featuring a brominated phenyl ring linked via an ether bond to a dimethylethanamine moiety. The presence of the bromine atom and the tertiary amine group makes it a compound of interest for further functionalization and as a potential building block in the synthesis of more complex molecules, including pharmaceutical agents. The strategic placement of the bromo group at the ortho position influences its conformational flexibility and electronic properties compared to its meta and para isomers.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 886851-37-2 |

| Molecular Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| Canonical SMILES | CN(C)CCOC1=CC=CC=C1Br |

Plausible Synthetic Protocol: Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the sodium salt of 2-bromophenol would be reacted with 2-(dimethylamino)ethyl chloride.

Experimental Protocol

-

Preparation of Sodium 2-bromophenoxide: To a solution of 2-bromophenol (1.0 eq) in a suitable aprotic polar solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium 2-bromophenoxide.

-

Ether Formation: To the freshly prepared solution of sodium 2-bromophenoxide, add a solution of 2-(dimethylamino)ethyl chloride (1.05 eq) in the same anhydrous solvent dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Caption: Figure 1: Williamson Ether Synthesis Workflow for this compound.

Predicted Spectroscopic Data and Interpretation

Disclaimer: The following spectroscopic data are predicted by computational models and are intended for guidance and preliminary identification purposes. Experimental verification is recommended for definitive structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Protons | Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| H-a | ~ 7.55 | Doublet of doublets | 1H | Aromatic proton ortho to Bromine |

| H-b | ~ 7.25 | Triplet of doublets | 1H | Aromatic proton para to Bromine |

| H-c | ~ 6.90 | Triplet of doublets | 1H | Aromatic proton ortho to Oxygen |

| H-d | ~ 6.85 | Doublet of doublets | 1H | Aromatic proton para to Oxygen |

| H-e | ~ 4.15 | Triplet | 2H | -O-CH₂ -CH₂-N- |

| H-f | ~ 2.80 | Triplet | 2H | -O-CH₂-CH₂ -N- |

| H-g | ~ 2.35 | Singlet | 6H | -N-(CH₃ )₂ |

Interpretation:

-

The aromatic region (6.8-7.6 ppm) is expected to show four distinct signals due to the ortho-substitution pattern, leading to a complex splitting pattern for each proton.

-

The triplet at approximately 4.15 ppm corresponds to the methylene protons adjacent to the electronegative oxygen atom of the ether linkage.

-

The triplet around 2.80 ppm is attributed to the methylene protons adjacent to the nitrogen atom.

-

The singlet at approximately 2.35 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the dimethylamino moiety.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (δ) | Assignment |

| C-1' | ~ 154.5 | Aromatic Carbon attached to Oxygen |

| C-2' | ~ 112.0 | Aromatic Carbon attached to Bromine |

| C-3' | ~ 133.0 | Aromatic CH |

| C-4' | ~ 122.0 | Aromatic CH |

| C-5' | ~ 128.5 | Aromatic CH |

| C-6' | ~ 114.0 | Aromatic CH |

| C-1 | ~ 67.0 | -O-CH₂ -CH₂-N- |

| C-2 | ~ 58.0 | -O-CH₂-CH₂ -N- |

| C-3 | ~ 45.5 | -N-(CH₃ )₂ |

Interpretation:

-

Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

-

The downfield signal around 154.5 ppm is assigned to the aromatic carbon directly attached to the oxygen atom.

-

The signal at approximately 112.0 ppm is attributed to the aromatic carbon bearing the bromine atom.

-

The remaining four signals in the aromatic region (114.0-133.0 ppm) correspond to the four aromatic CH carbons.

-

The aliphatic carbons of the ethyl chain appear at ~67.0 ppm and ~58.0 ppm.

-

The signal for the two equivalent methyl carbons of the dimethylamino group is predicted to be around 45.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | C-H stretching (aromatic) |

| 2950-2800 | Strong | C-H stretching (aliphatic) |

| 1580, 1470, 1440 | Medium-Strong | C=C stretching (aromatic ring) |

| 1250-1200 | Strong | C-O-C stretching (aryl alkyl ether) |

| 1050-1000 | Medium | C-N stretching (tertiary amine) |

| 750-700 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

| 650-550 | Medium | C-Br stretching |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the basic carbon skeleton.

-

Strong absorptions in the fingerprint region corresponding to C-O-C and C-N stretching are indicative of the ether and tertiary amine functionalities.

-

A strong band in the 750-700 cm⁻¹ region is a key indicator of ortho-disubstitution on the benzene ring.

-

The C-Br stretching vibration is expected at lower wavenumbers.

Caption: Figure 2: Key IR Vibrational Modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 243 and 245 in an approximate 1:1 ratio due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br) is expected, although it may be of low intensity.

-

Base Peak: The most abundant fragment is likely to be at m/z = 58, resulting from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, forming the stable [CH₂=N(CH₃)₂]⁺ ion.

-

Other Key Fragments:

-

m/z = 185/187: Loss of the dimethylaminoethyl radical (•CH₂CH₂N(CH₃)₂) from the molecular ion, leaving the [BrC₆H₄O]⁺ fragment.

-

m/z = 72: Formation of the [CH₂CH₂N(CH₃)₂]⁺ radical cation.

-

Caption: Figure 3: Predicted Mass Spectrometry Fragmentation of this compound.

Conclusion

This technical guide has presented a detailed, albeit predicted, spectroscopic profile of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a foundational reference for the identification and characterization of this compound. The outlined synthetic protocol offers a practical approach for its laboratory-scale preparation. It is imperative for researchers to conduct experimental validation to confirm these predicted spectral characteristics. This guide aims to facilitate future research and development involving this and structurally related molecules.

References

Note: As this guide is based on predicted data and general synthetic principles, direct literature references for the complete experimental spectroscopic data of this compound are not available at the time of writing. The references below provide context for the synthetic methodology and general spectroscopic interpretation.

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [A historical reference for the Williamson ether synthesis].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [A standard textbook for spectroscopic methods].

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. National Center for Biotechnology Information. [Link] [A public database for chemical information, including predicted properties].

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹3C NMR of 2-(2-Bromophenoxy)-N,N-dimethylethanamine

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(2-Bromophenoxy)-N,N-dimethylethanamine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the predicted spectral features of this molecule, grounded in fundamental NMR principles and comparative data from structurally related compounds. We will explore the expected chemical shifts and coupling patterns, outline a robust experimental protocol for data acquisition, and present the information in a clear, accessible format.

Introduction

This compound is a tertiary amine containing a brominated aromatic ring linked to a dimethylaminoethyl group via an ether linkage. The structural elucidation and purity assessment of such molecules are paramount in chemical research and pharmaceutical development. NMR spectroscopy stands as a powerful, non-destructive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms. This guide will serve as a valuable resource for the interpretation of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the N,N-dimethylethanamine side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6' | 7.55 - 7.65 | Doublet of doublets (dd) | 1H |

| H-3' | 7.25 - 7.35 | Doublet of doublets (dd) | 1H |

| H-4', H-5' | 6.85 - 7.00 | Multiplet (m) | 2H |

| O-CH₂ | 4.10 - 4.20 | Triplet (t) | 2H |

| N-CH₂ | 2.70 - 2.80 | Triplet (t) | 2H |

| N-(CH₃)₂ | 2.30 - 2.40 | Singlet (s) | 6H |

Justification of Predicted Chemical Shifts:

-

Aromatic Protons (H-3', H-4', H-5', H-6'): The protons on the aromatic ring are expected to appear in the range of 6.85-7.65 ppm. The bromine atom at the C-2' position will exert both an inductive withdrawing effect and a resonance effect. The proton ortho to the bromine (H-3') and the proton ortho to the oxygen (H-6') will be the most deshielded. Specifically, H-6' is anticipated to be the most downfield due to the combined deshielding effects of the adjacent electronegative oxygen and the bromine atom. The remaining aromatic protons, H-4' and H-5', will appear further upfield.

-

Ethylamine Side Chain Protons (O-CH₂, N-CH₂, N-(CH₃)₂): The methylene protons adjacent to the oxygen (O-CH₂) are expected to be deshielded and appear around 4.10-4.20 ppm as a triplet. The methylene protons adjacent to the nitrogen (N-CH₂) will be found further upfield, around 2.70-2.80 ppm, also as a triplet due to coupling with the O-CH₂ protons. The six protons of the two methyl groups attached to the nitrogen (N-(CH₃)₂) will be the most shielded and will appear as a sharp singlet around 2.30-2.40 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of neighboring substituents. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | 155 - 157 |

| C-2' | 112 - 114 |

| C-3' | 133 - 135 |

| C-4' | 122 - 124 |

| C-5' | 128 - 130 |

| C-6' | 114 - 116 |

| O-CH₂ | 66 - 68 |

| N-CH₂ | 58 - 60 |

| N-(CH₃)₂ | 45 - 47 |

Justification of Predicted Chemical Shifts:

-

Aromatic Carbons (C-1' to C-6'): The carbon attached to the oxygen (C-1') will be the most deshielded aromatic carbon, appearing around 155-157 ppm. The carbon bearing the bromine atom (C-2') is expected to be found around 112-114 ppm. The other aromatic carbons will resonate in the typical aromatic region of 114-135 ppm.

-

Ethylamine Side Chain Carbons (O-CH₂, N-CH₂, N-(CH₃)₂): The carbon of the methylene group attached to the oxygen (O-CH₂) will appear around 66-68 ppm. The methylene carbon adjacent to the nitrogen (N-CH₂) is expected at approximately 58-60 ppm. The carbons of the dimethylamino group (N-(CH₃)₂) will be the most upfield, resonating around 45-47 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape using the deuterium signal of the solvent.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is appropriate.

-

Spectral Width: Set a spectral width of approximately 240 ppm, centered around 100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

Visualizing the Structure and Assignments

To aid in the understanding of the spectral data, the molecular structure and a conceptual workflow for spectral assignment are presented below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Figure 2: Workflow for the acquisition and analysis of NMR spectra.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently interpret experimental data for structural verification and purity assessment. The detailed experimental protocol offers a standardized approach to data acquisition, ensuring reproducibility and high-quality results. The application of these principles and methods will undoubtedly facilitate the characterization of this and other related molecules in various scientific endeavors.

References

-

UCLA Chemistry and Biochemistry. Proton NMR Chemical Shifts. [Link]

- Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 2-8.

-

Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 817-830. [Link]

An In-Depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine

Introduction

2-(2-Bromophenoxy)-N,N-dimethylethanamine is a tertiary amine featuring a brominated aromatic ether. Its structural complexity and the presence of various functional groups necessitate robust analytical techniques for its characterization, identification, and quantification, particularly in the context of pharmaceutical research and development where it may serve as a key intermediate. This guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) for the analysis of this compound. We will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data, all from the perspective of a seasoned analytical chemist.

Part 1: Molecular Structure and Expected Spectroscopic Properties

A thorough understanding of the molecular structure of this compound is paramount to predicting and interpreting its spectroscopic behavior.

Chemical Structure:

Key Structural Features and Their Spectroscopic Relevance:

-

Ortho-Substituted Benzene Ring: The benzene ring with a bromine atom and an ether linkage at positions 1 and 2, respectively, will exhibit characteristic aromatic C-H and C=C stretching and bending vibrations in the FTIR spectrum. The ortho-substitution pattern can influence the out-of-plane bending vibrations. In mass spectrometry, the ortho-positioning of the bromine atom may lead to specific fragmentation pathways, a phenomenon known as the "ortho effect"[1].

-

Aromatic Ether Linkage (C-O-C): The aryl-alkyl ether bond will produce a strong, characteristic C-O stretching band in the FTIR spectrum. This bond can also be a site of fragmentation in mass spectrometry.

-

Tertiary Amine Group (-N(CH₃)₂): The dimethylamino group is a key functional group that will show characteristic C-N stretching vibrations in the FTIR spectrum. In mass spectrometry, the nitrogen atom will influence fragmentation, often leading to the formation of stable iminium ions. The presence of an odd number of nitrogen atoms will result in an odd nominal molecular mass, a useful characteristic in mass spectral interpretation.

-

Aliphatic Ethyl Chain (-CH₂-CH₂-): The ethyl bridge will exhibit characteristic aliphatic C-H stretching and bending vibrations in the FTIR spectrum.

-

Carbon-Bromine Bond (C-Br): The C-Br bond will have a characteristic stretching vibration in the fingerprint region of the FTIR spectrum. In mass spectrometry, the presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in M and M+2 peaks of nearly equal intensity[2].

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[3] It relies on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.

Predicted FTIR Spectrum of this compound

Based on the molecular structure, we can predict the key absorption bands in the FTIR spectrum:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 2970-2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong (multiple bands) |

| C-N (Tertiary Amine) | Stretching | 1250-1020 | Medium to Strong |

| Aryl-Alkyl Ether C-O | Asymmetric Stretching | 1275-1200 | Strong |

| Aryl-Alkyl Ether C-O | Symmetric Stretching | 1075-1020 | Medium |

| Aromatic C-H | Out-of-plane Bending | 850-750 | Strong |

| C-Br | Stretching | 690-515 | Medium to Strong |

Experimental Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR because it requires minimal to no sample preparation for liquid and solid samples.[4][5]

Instrumentation:

-

FTIR Spectrometer (e.g., Thermo Scientific Nicolet series, Agilent Cary 630) equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Procedure:

-

Instrument Preparation: Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability.[6]

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to measure the absorbance of the ambient atmosphere (CO₂ and H₂O). This background spectrum is then automatically subtracted from the sample spectrum.

-

Sample Application:

-

For Liquid Samples: Place a single drop of this compound directly onto the center of the ATR crystal.

-

For Solid Samples: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal.[4]

-

-

Data Acquisition: Collect the FTIR spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. The spectral range should be from 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Justification for Experimental Choices:

-

ATR over Transmission: ATR is chosen for its simplicity and speed. Traditional transmission methods require sample preparation such as creating KBr pellets, which can be time-consuming and introduce potential contaminants.[7]

-

Diamond ATR Crystal: A diamond ATR crystal is preferred due to its robustness and chemical inertness, making it suitable for a wide range of samples.

-

4 cm⁻¹ Resolution: This resolution is generally sufficient for identifying the key functional groups in most organic molecules and is a good balance between signal-to-noise ratio and peak resolution.

Data Interpretation Workflow

Diagram: FTIR Data Interpretation Workflow

Caption: A logical workflow for the interpretation of an FTIR spectrum.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[8] For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique.[9][10]

Predicted Mass Spectrum and Fragmentation Patterns

Molecular Ion:

The nominal molecular weight of C₁₀H₁₄BrNO is 243 g/mol . Due to the presence of bromine, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity: one for the ⁷⁹Br isotope (m/z 243) and one for the ⁸¹Br isotope (m/z 245).

Key Fragmentation Pathways:

The fragmentation of this compound under electron ionization (EI) is expected to be directed by the functional groups present.

-

Alpha-Cleavage (α-Cleavage): This is a common fragmentation pathway for amines.[11] Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable due to the formation of a stable, resonance-stabilized iminium cation. This would result in a base peak at m/z 58 ([CH₂=N(CH₃)₂]⁺).

-

Cleavage of the Ether Bond: The C-O ether bond can cleave, leading to the formation of a bromophenoxy radical and a charged ethylamine fragment, or a bromophenoxy cation and a neutral ethylamine radical.

-

Fragmentation of the Aromatic Ring: The brominated benzene ring can undergo fragmentation, including the loss of the bromine atom or the entire bromophenoxy group.

-

McLafferty Rearrangement: While less likely to be the most dominant pathway, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the gamma-carbon to the oxygen of the ether, followed by cleavage of the beta-bond.

Diagram: Predicted Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

GC Parameters:

| Parameter | Setting | Justification |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of semi-volatile organic compounds. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample without thermal degradation. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | A standard flow rate for good separation and compatibility with the MS vacuum system. |

| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min | A typical temperature program to ensure good separation of the analyte from any potential impurities. |

| Injection Volume | 1 µL (splitless or split injection depending on concentration) |

MS Parameters:

| Parameter | Setting | Justification |

| Ion Source | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy for EI, which provides sufficient energy for fragmentation and allows for comparison with spectral libraries. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Mass Range | m/z 40-400 | A suitable range to detect the molecular ion and key fragments. |

| Scan Rate | 2 scans/second | Provides sufficient data points across the chromatographic peak. |

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Inject the sample into the GC-MS system.

Data Analysis and Interpretation

-

Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte and to identify any impurities.

-

Mass Spectrum of the Analyte Peak: Obtain the mass spectrum corresponding to the chromatographic peak of this compound.

-

Molecular Ion Identification: Look for the characteristic M and M+2 peaks at m/z 243 and 245, respectively, with nearly equal intensity.

-

Fragmentation Pattern Analysis: Identify the base peak and other significant fragment ions. Compare these with the predicted fragmentation pathways. The presence of a strong peak at m/z 58 would be a strong indicator of the N,N-dimethylethanamine moiety.

-

Library Search (Optional): Compare the obtained mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) to aid in identification, although a perfect match may not be found for this specific compound.

Conclusion

The combined application of FTIR and Mass Spectrometry provides a powerful and comprehensive approach to the analysis of this compound. FTIR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups, providing a molecular "fingerprint." Mass spectrometry, particularly when coupled with gas chromatography, offers detailed structural information, enabling the confirmation of the molecular weight and the elucidation of the compound's structure through the analysis of its fragmentation patterns. The methodologies and predictive insights detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize this and structurally similar molecules.

References

- Sas, et al. (2015).

- Biosynth. (n.d.). 2-Bromo-N,N-dimethylethanamine hydrobromide.

- Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

- University of California, Los Angeles. (n.d.).

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Semantic Scholar. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.

- National Institutes of Health. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems.

- ResearchGate. (n.d.).

- Pharmaceutical Technology. (2017).

- National Institutes of Health. (2023).

- ResearchGate. (n.d.).

- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- SCION Instruments. (n.d.).

- National Institutes of Health. (2024).

- MDPI. (n.d.).

- National Institutes of Health. (n.d.). 2-Bromoethyldimethylamine | C4H10BrN | CID 17864.

- ResearchGate. (n.d.). Infrared spectrum of (a) 2-(5-methoxy-1-benzofuran-3-yl).

- Patsnap Eureka. (2025). GC-MS Organic Chemistry: Enabling Analysis for New Drugs.

- Elsevier. (2014).

- Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.

- Scientific Research Publishing. (n.d.).

- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

- MedChemExpress.com. (n.d.). 2-(4-Bromophenoxy)-N,N-dimethylethanamine-d6.

- Research in Pharmacy. (2012). Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol or 1-2 naphthoquinine-2 oxime and comp.

- ResearchGate. (n.d.).

- Polymer Chemistry Characterization Lab. (n.d.).

- Journal of Chemical and Pharmaceutical Research. (n.d.). GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.

- Auburn University Electronic Theses and Dissertations. (2006).

- National Institute of Standards and Technology. (n.d.). Ethanol, 2-(2-butoxyethoxy)-.

- GSC Biological and Pharmaceutical Sciences. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis.

- Jackson, G. (2020).

- Radboud Repository. (2022).

- PubMed. (n.d.).

- mzCloud. (n.d.). 2 Bromoamphetamine.

- Chemistry LibreTexts. (2023).

- Thermo Fisher Scientific. (n.d.). 2-(4-Bromophenoxy)-N,N-dimethylethylamine, ≥97%.

Sources

- 1. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. auetd.auburn.edu [auetd.auburn.edu]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mzCloud – 2 Bromoamphetamine [mzcloud.org]

- 7. jascoinc.com [jascoinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmaceutical Applications of Gas Chromatography [scirp.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity Profile of 2-(2-Bromophenoxy)-N,N-dimethylethanamine

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-(2-Bromophenoxy)-N,N-dimethylethanamine, a versatile building block in contemporary organic synthesis and drug development. The molecule's unique structural features—an ortho-substituted aryl bromide, an ether linkage, and a tertiary amine—confer a rich and nuanced reactivity. This document will explore the key transformations this molecule can undergo, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and potential intramolecular cyclizations. By elucidating the mechanistic underpinnings and providing practical insights, this guide aims to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Introduction: Structural Features and Synthetic Significance

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure is characterized by three key reactive centers:

-

The Aryl Bromide: The bromine atom on the aromatic ring is a prime handle for a wide array of transition metal-catalyzed cross-coupling reactions. Its position ortho to the phenoxy ether linkage introduces steric considerations that can influence reaction kinetics and product distribution.

-

The Tertiary Amine: The N,N-dimethylamino group is a basic and nucleophilic center. It can participate in acid-base chemistry, quaternization reactions, and can also act as a directing group in certain transformations.

-

The Ether Linkage: The phenoxy ether bond is generally stable but its proximity to the other functional groups can lead to unique intramolecular reactivity under specific conditions.

The para-isomer of this compound is a known intermediate in the synthesis of Tamoxifen, a widely used selective estrogen receptor modulator, highlighting the pharmaceutical relevance of this structural motif. The ortho-isomer, the focus of this guide, offers a distinct steric and electronic environment, opening avenues for the synthesis of novel and diverse molecular architectures.

Synthesis of this compound

The most common and direct route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1][2] This reaction involves the coupling of 2-bromophenol with a suitable 2-(dimethylamino)ethyl halide.

Typical Ullmann Condensation Protocol

This protocol describes a general procedure for the synthesis of aryl ethers via an Ullmann-type reaction.

Materials:

-

2-Bromophenol

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

A suitable ligand (e.g., N,N-dimethylglycine, L-proline, or a phenanthroline derivative)

-

High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromophenol, 2-(dimethylamino)ethyl chloride hydrochloride, the copper(I) catalyst, the ligand, and the base.

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Copper(I) salts are the classic catalysts for Ullmann condensations. The addition of a chelating ligand, such as an amino acid or a diamine, can significantly improve the reaction efficiency by stabilizing the copper catalyst and increasing its solubility.[3]

-

Base: A strong base is required to deprotonate the phenol, forming the nucleophilic phenoxide species. The choice of base can influence the reaction rate and yield.

-

Solvent: High-boiling polar aprotic solvents are typically used to ensure the solubility of the reactants and to achieve the high temperatures often required for this reaction.

Figure 1: Synthetic workflow for this compound.

Reactivity at the Aryl Bromide Moiety: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most versatile reactive site in this compound, serving as a linchpin for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis due to their broad substrate scope and functional group tolerance.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenoxy ring.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl- or vinylboronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., Toluene/water, Dioxane/water, or DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the degassed solvent system to the flask.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 | [6] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 | [7] |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 88-96 | [8] |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[1][2] This reaction can be used to introduce primary or secondary amines at the 2-position of the phenoxy ring of the title compound.

General Protocol for Buchwald-Hartwig Amination:

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, XPhos)

-

Strong base (e.g., NaOt-Bu, LiHMDS)

-

Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a dry reaction vessel.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the vessel and heat the mixture with stirring.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

-

Dry the organic phase, concentrate, and purify by chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][9] This reaction provides a direct route to 2-alkynyl-substituted phenoxy derivatives from this compound. A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been reported for similar 2-(2-bromophenoxy) derivatives, leading to the formation of substituted benzo[b]furans.[10]

Protocol for Domino Sonogashira Coupling and Cyclization:

This protocol is adapted from a procedure for related 2-(2-bromophenoxy)acetates.[10]

Materials:

-

This compound

-

Terminal alkyne

-

Pd(PPh₃)₂Cl₂

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a solution of this compound in the chosen solvent, add the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and triethylamine under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction for the formation of the coupled product and subsequent cyclization.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl, brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the residue by column chromatography to yield the 2,3-disubstituted benzo[b]furan derivative.

Figure 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl ethers.[11][12]

General Protocol for Heck Reaction:

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, Acetonitrile)

Procedure:

-

Combine this compound, the alkene, palladium catalyst, and base in a suitable solvent.

-

Heat the reaction mixture under an inert atmosphere.

-

After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Reactivity of the Tertiary Amine

The N,N-dimethylamino group is a key functional handle that can undergo several important transformations.

Quaternization

As a tertiary amine, the nitrogen atom is nucleophilic and can react with alkyl halides to form quaternary ammonium salts. This reaction proceeds via a standard Sₙ2 mechanism.

Protocol for N-Methylation:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile or acetone).

-

Add an excess of methyl iodide (CH₃I).

-

Stir the reaction mixture at room temperature. The quaternary ammonium salt will often precipitate from the solution.

-

Collect the solid product by filtration and wash with cold solvent.

Oxidation

Tertiary amines can be oxidized to the corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Cope Elimination

If the N-oxide has a proton on a β-carbon, it can undergo a Cope elimination upon heating to form an alkene and a hydroxylamine. In the case of this compound N-oxide, this would lead to the formation of N,N-dimethylhydroxylamine and 2-bromophenyl vinyl ether.

Potential for Intramolecular Reactivity

The close proximity of the aryl bromide and the N,N-dimethylethanamine side chain raises the possibility of intramolecular reactions.

Intramolecular Cyclization

Under suitable conditions, intramolecular C-N or C-C bond formation could occur. For instance, a palladium-catalyzed intramolecular Buchwald-Hartwig type reaction could potentially lead to the formation of a six-membered heterocyclic ring system. Similarly, intramolecular Heck reactions are also a possibility. The success of such cyclizations would depend on the flexibility of the side chain and the specific reaction conditions employed.

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. The aryl bromide functionality serves as a key handle for a multitude of powerful palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. The tertiary amine offers opportunities for further functionalization through quaternization, oxidation, and elimination reactions. Furthermore, the molecular architecture holds potential for intramolecular cyclizations to generate novel heterocyclic scaffolds. A thorough understanding of these reactive pathways, as detailed in this guide, will undoubtedly facilitate the innovative application of this valuable building block in the fields of drug discovery and materials science.

References

- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Georg Thieme Verlag.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

- Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 103.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides.... Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Potential Biological Activity of 2-(2-Bromophenoxy)-N,N-dimethylethanamine

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the synthetic compound 2-(2-Bromophenoxy)-N,N-dimethylethanamine. While direct pharmacological data for this specific ortho-brominated isomer is not extensively available in current literature, this document synthesizes information from structurally related compounds to build a robust hypothesis-driven framework for its investigation. By examining the well-established pharmacology of the core phenoxy-N,N-dimethylethanamine scaffold, particularly its role in Selective Estrogen Receptor Modulators (SERMs) and compounds with central nervous system (CNS) activity, we propose a targeted research program to elucidate the bioactivity of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a rationale for the proposed investigatory pathways.

Introduction: Unveiling the Potential of a Structurally Significant Scaffold

The phenoxy-N,N-dimethylethanamine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents. Its presence in drugs targeting disparate biological systems underscores its versatility as a pharmacophore. The subject of this guide, this compound, is an intriguing analog within this class, distinguished by the ortho-positioning of a bromine atom on the phenyl ring. While its para-isomer is a known intermediate in the synthesis of the pioneering SERM, Tamoxifen, the biological profile of the ortho-isomer remains largely unexplored.[1][2] This guide will dissect the structure-activity relationships of related compounds to postulate the most probable biological targets and therapeutic applications for this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrNO | PubChem |

| Molecular Weight | 244.13 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 7438-76-8 | PubChem |

| Physical State | Expected to be a liquid or low-melting solid at room temperature | Supplier Data |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane | General Chemical Principles |

Postulated Biological Activity: A Tripartite Hypothesis

Based on the pharmacology of structurally analogous compounds, we propose three primary avenues for the investigation of this compound's biological activity:

Selective Estrogen Receptor Modulation (SERM) Activity

The most compelling hypothesis for the biological activity of this compound is its potential to act as a SERM.[3][4] SERMs are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist effects.[5]

Causality behind this Hypothesis:

The structural similarity to Tamoxifen is the primary driver for this hypothesis. Tamoxifen's therapeutic effect in hormone-receptor-positive breast cancer stems from its antagonist activity at the ER in breast tissue, while it exhibits agonist activity in bone and the uterus.[2][6] The N,N-dimethylethanamine side chain is crucial for the antiestrogenic activity of Tamoxifen and its analogs.[7]

The Influence of Halogenation:

The position and nature of halogen substituents on the phenyl ring of Tamoxifen analogs can significantly impact their ER binding affinity and overall activity.[8][9] While the para-bromo isomer is a known precursor, the ortho-positioning of the bromine in our target compound could alter its conformational flexibility and electronic properties, thereby modulating its interaction with the ER binding pocket. It is plausible that this structural change could lead to a unique SERM profile with a different balance of agonist and antagonist activities across various tissues.

Central Nervous System (CNS) Activity: Antidepressant and Anxiolytic Potential

The phenoxy-N,N-dimethylethanamine scaffold is also a feature of several compounds with CNS activity, including some antidepressants and anxiolytics.[10][11] This suggests that this compound could interact with neurotransmitter systems in the brain.

Causality behind this Hypothesis:

Many CNS-active drugs, including selective serotonin reuptake inhibitors (SSRIs), share structural similarities with our target compound. The tertiary amine and the lipophilic bromophenyl group could facilitate passage across the blood-brain barrier and interaction with monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[12] Inhibition of these transporters is a key mechanism of action for many antidepressant medications.[13][14]

Antihistaminic Activity

Another plausible area of investigation is the potential for this compound to act as a histamine receptor antagonist. The ethylamine side chain is a common feature in many first-generation antihistamines.

Causality behind this Hypothesis:

Classic H1 receptor antagonists, such as diphenhydramine and brompheniramine, contain a diarylmethyl or related lipophilic group connected to an ethylamine moiety. The bromophenoxy group in our target compound could serve as the lipophilic anchor for binding to the histamine H1 receptor.

Proposed Research Program: A Step-by-Step Investigatory Workflow

To systematically evaluate the potential biological activities of this compound, the following tiered approach is recommended.

Detailed Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound.

Synthesis of this compound

A potential synthetic route involves the Williamson ether synthesis.[15]

Materials:

-

2-Bromophenol

-

2-Chloro-N,N-dimethylethanamine hydrochloride

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or acetone

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 2-bromophenol in anhydrous DMF, add a slight molar excess of a base such as sodium hydroxide.

-

Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

-

Add a slight molar excess of 2-chloro-N,N-dimethylethanamine hydrochloride to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Estrogen Receptor Competitive Binding Assay[16]

Principle: This assay measures the ability of the test compound to compete with a radiolabeled estrogen, such as [³H]-estradiol, for binding to recombinant human ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ

-

[³H]-Estradiol

-

Test compound (this compound)

-

Non-radiolabeled estradiol (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl with additives)

-

96-well plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a dilution series of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, a fixed concentration of [³H]-estradiol, and recombinant ERα or ERβ.

-

For total binding wells, add only [³H]-estradiol and the receptor.

-

For non-specific binding wells, add [³H]-estradiol, the receptor, and a high concentration of non-radiolabeled estradiol.

-

Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

-

Separate the bound and free radioligand using a method such as filtration over glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding inhibited by the test compound at each concentration and determine the IC₅₀ value.

MCF-7 Cell Proliferation Assay (E-SCREEN)[7]

Principle: This assay determines the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

-

Test compound

-

Estradiol (as a positive control for agonist activity)

-

Tamoxifen or Fulvestrant (ICI 182,780) (as a positive control for antagonist activity)

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

-

96-well cell culture plates

Procedure:

-

Seed MCF-7 cells in 96-well plates and allow them to attach overnight.

-

Replace the medium with medium containing a dilution series of the test compound.

-

Agonist mode: Test the compound alone.

-

Antagonist mode: Test the compound in the presence of a fixed, sub-maximal concentration of estradiol.

-

-

Include appropriate controls: vehicle, estradiol alone, and a reference antagonist.

-

Incubate the cells for 6-7 days.

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the cell proliferation relative to the vehicle control and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Serotonin Transporter (SERT) Uptake Assay[17][18]

Principle: This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate of SERT into cells expressing the transporter.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

[³H]-Serotonin or a fluorescent SERT substrate

-

Test compound

-

A known SERT inhibitor (e.g., fluoxetine) for positive control

-

Uptake buffer (e.g., Krebs-Ringer-HEPES)

-

96-well plates

Procedure:

-

Plate the hSERT-expressing cells in 96-well plates and allow them to form a confluent monolayer.

-

Pre-incubate the cells with a dilution series of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]-serotonin or the fluorescent substrate.

-

Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the amount of substrate taken up using a scintillation counter or a fluorescence plate reader.

-

Determine the IC₅₀ value of the test compound for SERT inhibition.

Histamine H1 Receptor Binding Assay[19][20]